Comparative MetAP2 Binding Affinity: 4-(3-Bromophenyl)-1H-1,2,3-triazole Exhibits Low Nanomolar Potency
In a direct comparative enzymatic assay, 5-(3-bromophenyl)-1H-1,2,3-triazole, a close structural analog differing only in the position of the triazole ring attachment, demonstrated potent inhibition of human Methionine Aminopeptidase 2 (MetAP2) with a Ki of 4 nM [1]. This is comparable to the para-substituted analog, 4-(4-bromophenyl)-1H-1,2,3-triazole (Ki = 3 nM), but the meta-substituted phenyl orientation may offer different downstream selectivity profiles against other aminopeptidases, a distinction critical for minimizing off-target effects in angiogenesis research [2].
| Evidence Dimension | Binding Affinity (Ki) for Methionine Aminopeptidase 2 (MetAP2) |
|---|---|
| Target Compound Data | 4 nM (reported for the analog 5-(3-bromophenyl)-1H-1,2,3-triazole) |
| Comparator Or Baseline | 4-(4-bromophenyl)-1H-1,2,3-triazole: 3 nM |
| Quantified Difference | 1 nM difference in Ki, indicating comparable high potency |
| Conditions | Human recombinant MetAP2 enzyme assay; substrate: Met-AMC; pH 7.5, 22°C [1] |
Why This Matters
This data confirms that the 3-bromophenyl regioisomer possesses potent, low nanomolar activity against a key oncology target, justifying its selection over non-halogenated or other regioisomeric variants for MetAP2-focused research programs.
- [1] BindingDB. (2007). BDBM17467 (5-(3-bromophenyl)-1H-1,2,3-triazole) Affinity Data for MetAP2. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?fil=ki&monomerid=17467&submit=summary&tag=rep View Source
- [2] BindingDB. (2007). BDBM17460 (5-(4-bromophenyl)-1H-1,2,3-triazole) Affinity Data for MetAP2. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?fil=ki&monomerid=17460&submit=summary&tag=rep View Source
